9Z,12Z-hexadecadienoic acid

Description

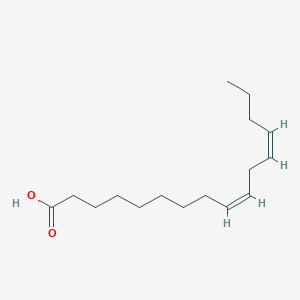

(9Z,12Z)-Hexadecadienoic acid, a member of the polyunsaturated fatty acid family, is a subject of growing scientific interest. Also referred to as Palmitolinoleic acid, it is a 16-carbon fatty acid with two double bonds in the cis configuration at the 9th and 12th carbon positions. larodan.com Its chemical formula is C₁₆H₂₈O₂ and it has a molecular weight of 252.39 g/mol . larodan.comnih.gov

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (9Z,12Z)-hexadeca-9,12-dienoic acid | nih.gov |

| Molecular Formula | C₁₆H₂₈O₂ | larodan.comnih.gov |

| Molecular Weight | 252.39 g/mol | larodan.comnih.gov |

| CAS Number | 5070-03-1 | chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z)-hexadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEKLXYYCHAMDF-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5070-03-1 | |

| Record name | Palmitolinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5070-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Occurrence and Distribution of 9z,12z Hexadecadienoic Acid Across Biological Domains

Presence in Plant Systems

The compound is recognized as a plant metabolite. nih.govchemicalbook.com Its occurrence is documented in the storage lipids of seeds and other plant tissues.

(9Z,12Z)-Hexadecadienoic acid is a known, albeit often minor, constituent of various plant seed oils. d-nb.info Research has identified it in the seed oil of Androsace septentrionalis, a member of the Primulaceae family, where it co-occurs with other uncommon fatty acids. nih.gov In this species, its concentration was measured at 4.7% by weight. nih.govfatplants.net A database of plant fatty acids also lists its presence in the seed oils of other species, including Michelia alba and Entandrophragma angolense. fatplants.net

(9Z,12Z)-Hexadecadienoic acid is classified as a plant metabolite, signifying its role in the biochemical pathways of plants. nih.govchemicalbook.comebi.ac.uk The synthesis of such polyunsaturated fatty acids is crucial for various physiological functions. In plants, fatty acid desaturases are key enzymes that introduce double bonds into fatty acid chains. aocs.org The production of (9Z,12Z)-hexadecadienoic acid, also known as palmitolinoleic acid, can result from the activity of these enzymes. ebi.ac.uk

The oilseed tree Xanthoceras sorbifolia provides a specific example of the metabolic pathways leading to polyunsaturated fatty acids. ebi.ac.uk While its seed oil is predominantly rich in unsaturated fatty acids like linoleic acid and oleic acid, the genetic machinery for producing various fatty acids is present. hortherbpublisher.complos.orgmdpi.comnih.gov A study on the microsomal oleate (B1233923) desaturase (FAD2) gene from Xanthoceras sorbifolia, known as XsFAD2, demonstrated its function. ebi.ac.uk When this gene was expressed in yeast cells, it resulted in the production of both linoleic acid (18:2) and palmitolinoleic acid (16:2), the latter being (9Z,12Z)-hexadecadienoic acid. ebi.ac.uk This finding confirms that the enzymatic pathways within Xanthoceras sorbifolia are capable of synthesizing this specific C16 di-unsaturated fatty acid. ebi.ac.uk

Table 1: Documented Presence of (9Z,12Z)-Hexadecadienoic Acid in Plant Seed Oils

| Plant Species | Family | Reported Concentration (% of total fatty acids) |

| Androsace septentrionalis | Primulaceae | 4.7% nih.govfatplants.net |

| Michelia alba | Magnoliaceae | 6.02% fatplants.net |

| Entandrophragma angolense | Meliaceae | 4.0% fatplants.net |

Detection in Animal and Invertebrate Species

The occurrence of (9Z,12Z)-hexadecadienoic acid is not limited to the plant kingdom; it has also been identified in various animal and invertebrate species.

Research into the fatty acid metabolism of the astigmatid mites Tyrophagus similis and Tyrophagus putrescentiae has revealed their ability to synthesize linoleic acid ((9Z,12Z)-9,12-octadecadienoic acid). nih.govidexlab.comyamagata-u.ac.jpresearchmap.jpresearchgate.net This process is noteworthy as it involves the elongation and desaturation of precursor fatty acids. nih.govresearchgate.net In controlled feeding experiments, these mites were provided with a diet enriched with deuterated hexadecanoic acid (a C16:0 saturated fatty acid). nih.govidexlab.com Subsequent analysis identified deuterated linoleic acid (a C18:2 fatty acid) as a major component of their phospholipids (B1166683), demonstrating a metabolic pathway that utilizes a 16-carbon fatty acid as a starting material for synthesizing an 18-carbon di-unsaturated fatty acid. nih.govidexlab.comresearchgate.net This metabolic capability highlights the processing of C16 fatty acids within these arthropods.

(9Z,12Z)-Hexadecadienoic acid has been directly identified in the lipids of the North Pacific krill, Euphausia pacifica. researchgate.net Analysis of the fatty acid composition of oil extracted from this marine crustacean confirmed the presence of the compound. researchgate.net Structural analysis using methods such as liquid chromatography/quadrupole time-of-flight mass spectrometry (LC/QTOFMS) and gas chromatography-mass spectrometry (GC/MS) were used to purify and identify the C16H28O2 fatty acid as (9Z,12Z)-hexadecadienoic acid. researchgate.net Krill are known to be a source of various n-3 polyunsaturated fatty acids, and this finding adds (9Z,12Z)-hexadecadienoic acid to the list of fatty acids found in this organism. researchgate.netnih.govsahpra.org.za

Table 2: Documented Presence of (9Z,12Z)-Hexadecadienoic Acid in Animal/Invertebrate Species

| Species | Common Name | Domain | Method of Detection/Inference |

| Tyrophagus similis | Acarid Mite | Animalia (Arthropoda) | Inferred from metabolic studies showing synthesis of linoleic acid from hexadecanoic acid. nih.govidexlab.comyamagata-u.ac.jp |

| Tyrophagus putrescentiae | Mould Mite | Animalia (Arthropoda) | Inferred from metabolic studies showing synthesis of linoleic acid from hexadecanoic acid. nih.govidexlab.comyamagata-u.ac.jp |

| Euphausia pacifica | North Pacific Krill | Animalia (Crustacea) | Direct identification via mass spectrometry. researchgate.net |

Comparative Analysis of (9Z,12Z)-Hexadecadienoic Acid Profiles Across Taxa

A comparative analysis of the distribution of (9Z,12Z)-hexadecadienoic acid across different biological taxa is challenging due to the limited number of studies that specifically identify this isomer. However, by examining the occurrence of C16 polyunsaturated fatty acids in various organisms, we can infer its potential distribution.

In the plant kingdom, (9Z,12Z)-hexadecadienoic acid has been reported in the seed oil of some plant species. For instance, it has been identified in certain species of the Malvaceae family nih.gov. The ability of some insects, such as the parasitic wasp Nasonia vitripennis, to synthesize linoleic acid (C18:2) through the action of a Δ12-desaturase has been demonstrated. However, the same study noted that the methyl ester of (9Z,12Z)-hexadecadienoic acid was not detected, suggesting that palmitoleic acid (C16:1) is not a substrate for this enzyme in this particular species biologists.com. In contrast, studies on the oribatid mite Archegozetes longisetosus suggest it may be capable of synthesizing linoleic acid, an ability restricted to a few arthropod taxa researchgate.net.

In marine environments, a diverse range of fatty acids is found in various organisms. Marine microalgae are a primary source of polyunsaturated fatty acids. While long-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are most prominent, C16 PUFAs are also present. For example, the diatom Chaetoceros karianus has been shown to produce isomeric C16 oxo-fatty acids nih.gov. Some marine organisms, including certain algae and invertebrates, are known to contain a variety of halogenated and other modified fatty acids, some of which exhibit antimicrobial properties nih.govtandfonline.com. The fatty acid profile of the marine gastropod Turbo cornutus is characterized by high levels of arachidonic acid and n-3 docosapentaenoic acid, with no specific mention of (9Z,12Z)-hexadecadienoic acid researchgate.net.

The table below provides a qualitative comparison of the reported presence of C16 polyunsaturated fatty acids, which would include (9Z,12Z)-hexadecadienoic acid, across different taxa.

| Taxon | Reported Presence of C16 PUFAs | Specific Mention of (9Z,12Z)-Hexadecadienoic Acid |

| Mammals (Human) | Present in breast milk and seminal plasma (as C16:2) | Rarely specified |

| Insects | Variable; some can synthesize C18:2 but not necessarily C16:2 | Not detected in Nasonia vitripennis biologists.com |

| Arachnids (Mites) | Suggested synthesis of C18:2 in some species | Not explicitly reported for (9Z,12Z) isomer researchgate.net |

| Plants | Present in some seed oils | Identified in some species nih.gov |

| Marine Algae/Diatoms | Present, often as part of complex lipid profiles | Isomeric C16 oxo-fatty acids found nih.gov |

| Marine Invertebrates | Diverse fatty acid profiles, including PUFAs | Not commonly reported |

Biosynthetic Pathways and Enzymology of 9z,12z Hexadecadienoic Acid

De Novo Biosynthesis and Chain Elongation Mechanisms

The foundational carbon skeleton of (9Z,12Z)-hexadecadienoic acid is assembled through the universal processes of de novo fatty acid synthesis and subsequent chain elongation. De novo synthesis is a cytosolic process that builds fatty acids from two-carbon units derived from acetyl-CoA. This pathway primarily yields palmitic acid, a 16-carbon saturated fatty acid, which serves as a precursor for longer and unsaturated fatty acids.

The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the enzyme acetyl-CoA carboxylase (ACC). The subsequent iterative process is carried out by a large, multifunctional enzyme complex known as fatty acid synthase (FAS) in animals and fungi, or by a series of discrete enzymes in most bacteria and plants.

The elongation cycle within the FAS complex involves a four-step reaction sequence:

Condensation: The cycle begins with the condensation of an acetyl group (from acetyl-CoA, which serves as the primer) with a malonyl group (from malonyl-CoA, attached to an acyl carrier protein, ACP), releasing a molecule of CO2. This reaction forms a four-carbon β-ketoacyl-ACP.

Reduction: The β-keto group is then reduced to a hydroxyl group by a β-ketoacyl-ACP reductase, utilizing NADPH as the reducing agent.

Dehydration: A molecule of water is removed from the β-hydroxyacyl-ACP to create a double bond, forming a trans-Δ2-enoyl-ACP.

Reduction: Finally, the double bond is reduced by an enoyl-ACP reductase, again using NADPH, to produce a saturated acyl-ACP that is two carbons longer than the starting acyl chain.

This four-step cycle is repeated, adding two carbons from malonyl-ACP in each iteration, until the growing fatty acid chain reaches a length of 16 carbons (palmitoyl-ACP). At this point, a thioesterase cleaves the fatty acid from the ACP, releasing free palmitic acid.

While the primary product of cytosolic FAS is palmitic acid (C16:0), further elongation can occur, typically in the endoplasmic reticulum (ER). This ER-based elongation system utilizes separate enzymes for each of the four steps of the cycle and employs acyl-CoA esters rather than acyl-ACPs. This process can extend palmitic acid and other fatty acids to form very-long-chain fatty acids.

Desaturation Processes Specific to (9Z,12Z)-Hexadecadienoic Acid Formation

The introduction of double bonds into the saturated fatty acid backbone is a critical step in the biosynthesis of (9Z,12Z)-hexadecadienoic acid. This process is catalyzed by a class of enzymes known as fatty acid desaturases (FADs). These enzymes introduce double bonds at specific positions in the acyl chain, converting saturated fatty acids into monounsaturated and polyunsaturated fatty acids (PUFAs). The formation of (9Z,12Z)-hexadecadienoic acid requires the introduction of two double bonds in the cis configuration at the Δ9 and Δ12 positions of a 16-carbon fatty acid chain.

The biosynthesis typically proceeds via the desaturation of palmitic acid (16:0) to form palmitoleic acid (16:1Δ9). This initial desaturation is carried out by a Δ9-desaturase. Subsequently, a second double bond is introduced at the Δ12 position of a monounsaturated precursor.

Role of Fatty Acid Desaturases (FADs)

Fatty acid desaturases are membrane-bound enzymes that play a pivotal role in determining the degree of unsaturation of fatty acids, which in turn influences the physical properties of cell membranes and serves in the production of signaling molecules. These enzymes are classified based on the position at which they introduce the double bond. The synthesis of (9Z,12Z)-hexadecadienoic acid specifically involves the action of a Δ12-desaturase.

The key enzyme responsible for introducing the double bond at the Δ12 position in the eukaryotic pathway is the microsomal oleate (B1233923) desaturase, commonly known as FAD2. frontiersin.orgnih.gov FAD2 is an integral membrane protein located in the endoplasmic reticulum. nih.gov It is a non-heme, iron-containing enzyme that catalyzes the conversion of oleic acid (18:1Δ9) to linoleic acid (18:2Δ9,12) by inserting a cis double bond between the 12th and 13th carbon atoms. plos.orgmdpi.com While its primary substrate is oleic acid, FAD2 can also act on palmitoleic acid (16:1Δ9) to produce (9Z,12Z)-hexadecadienoic acid (16:2Δ9,12).

The desaturation reaction catalyzed by FAD2 is an oxidative process that requires molecular oxygen and a source of reducing equivalents. The electrons are transferred from NADH or NADPH through a short electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase to the desaturase enzyme. The enzyme contains conserved histidine-rich motifs that are believed to form the di-iron center essential for catalysis. nih.gov

| Characteristic | Description |

|---|---|

| Enzyme Name | Fatty Acid Desaturase 2 (FAD2) |

| EC Number | 1.14.19.6 |

| Cellular Location | Endoplasmic Reticulum (ER) |

| Reaction Catalyzed | Introduction of a cis-double bond at the Δ12 position of a fatty acid |

| Primary Substrate | Oleic acid (18:1Δ9) |

| Other Substrates | Palmitoleic acid (16:1Δ9) |

| Cofactors/Prosthetic Groups | Non-heme iron |

| Electron Donor System | Cytochrome b5, NADH-cytochrome b5 reductase |

The levels of (9Z,12Z)-hexadecadienoic acid and other polyunsaturated fatty acids are tightly controlled through the regulation of FAD2 gene expression. The expression of FAD2 is influenced by a variety of environmental and developmental cues, leading to changes in the fatty acid composition of cellular lipids.

Environmental Factors:

Temperature: Low temperatures generally lead to an upregulation of FAD2 expression. nih.gov This is a crucial mechanism for maintaining membrane fluidity in cold conditions, as a higher degree of fatty acid unsaturation lowers the melting point of lipids.

Light: Light has also been shown to regulate FAD2 expression in some plant species. plos.org

Developmental and Tissue-Specific Regulation: In many plants, multiple isoforms of the FAD2 gene exist, exhibiting distinct expression patterns. frontiersin.orgnih.gov For example, some FAD2 isoforms are expressed constitutively in various tissues to maintain membrane integrity, while others are specifically and highly expressed during seed development to control the composition of storage oils. mdpi.com The presence of specific cis-acting regulatory elements in the promoter and intronic regions of FAD2 genes plays a critical role in their transcriptional regulation. nih.gov Down-regulation or mutation of the FAD2 gene leads to a significant decrease in Δ12-unsaturated fatty acids, including (9Z,12Z)-hexadecadienoic acid, and a corresponding increase in their monounsaturated precursors. mdpi.com

Δ12-Desaturation in Invertebrate Systems

The ability to synthesize linoleic acid and its C16 homolog through Δ12-desaturation is not exclusive to plants and fungi. Several invertebrate species, including insects and nematodes, have been shown to possess the enzymatic machinery for this conversion, challenging the long-held belief that these fatty acids are strictly essential dietary components for all animals. oup.comresearchgate.net

Functional characterization of Δ12-desaturase genes from insects, such as the house cricket (Acheta domesticus) and the red flour beetle (Tribolium castaneum), has confirmed their role in converting oleic acid to linoleic acid. researchgate.net Phylogenetic analyses suggest that these insect Δ12-desaturases have evolved independently from their plant and fungal counterparts and are more closely related to insect Δ9-desaturases. researchgate.net This indicates a convergent evolution of this metabolic capability in the animal kingdom.

In the nematode Caenorhabditis elegans, the FAT-2 enzyme has been identified as a Δ12-desaturase capable of converting C16:1Δ9 to C16:2Δ9,12. nih.gov Interestingly, the C. elegans FAT-2 has been shown to be a bifunctional enzyme, also exhibiting Δ15-desaturase activity under certain conditions. nih.gov

| Organism Group | Enzyme Name (Example) | Subcellular Location | Evolutionary Lineage |

|---|---|---|---|

| Plants | FAD2 | Endoplasmic Reticulum | Distinct plant lineage |

| Insects | AdD12Des (Acheta domesticus) | Not specified | Evolved from ancestral insect Δ9-desaturases |

| Nematodes | FAT-2 (C. elegans) | Not specified | Distinct nematode lineage, potentially bifunctional |

Enzymatic Systems Involved in Hydroxylation and Derivatization of Polyunsaturated Fatty Acids

Once formed, (9Z,12Z)-hexadecadienoic acid and other polyunsaturated fatty acids can be further modified by a variety of enzymatic systems, leading to a diverse array of biologically active derivatives. These modifications include hydroxylation, epoxidation, and the formation of other oxygenated products known as oxylipins.

Cytochrome P450 Monooxygenases (CYPs): This large and diverse family of heme-containing enzymes is involved in the metabolism of a wide range of endogenous and exogenous compounds, including fatty acids. CYPs can hydroxylate polyunsaturated fatty acids at various positions along the acyl chain, including at bis-allylic carbons. nih.govfrontiersin.org This can lead to the formation of monohydroxylated derivatives. CYPs can also catalyze the epoxidation of the double bonds within the fatty acid chain. nih.gov

Lipoxygenases (LOXs): Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene system. researchgate.net This reaction leads to the formation of fatty acid hydroperoxides. For example, LOXs can oxygenate (9Z,12Z)-hexadecadienoic acid to produce specific hydroperoxy-hexadecadienoic acids (HPHDDs). researchgate.net These hydroperoxides can then be further metabolized by other enzymes, such as hydroperoxide lyases or allene (B1206475) oxide synthases, to generate a variety of compounds, including aldehydes, jasmonates, and other oxylipins that act as signaling molecules in plants and animals.

Other Modifying Enzymes:

Cyclooxygenases (COXs): While best known for their role in prostaglandin (B15479496) synthesis from arachidonic acid, COX enzymes can also metabolize other polyunsaturated fatty acids to produce hydroxylated derivatives. wikipedia.org

Hydratases: These enzymes catalyze the addition of water across a double bond to form a hydroxyl group.

These enzymatic modifications significantly expand the functional repertoire of polyunsaturated fatty acids beyond their structural roles in membranes, converting them into potent signaling molecules involved in inflammation, immunity, and development.

Lipoxygenase (LOX) Catalysis in Hydroxy Fatty Acid Production from Precursors

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids (PUFAs) that contain a (1Z,4Z)-pentadiene system. This enzymatic reaction is a critical step in the biosynthesis of a wide range of biologically active oxylipins. The general mechanism of LOX catalysis involves the abstraction of a hydrogen atom from a bis-allylic methylene (B1212753) group, which leads to the formation of a fatty acid radical. This is followed by the antarafacial addition of molecular oxygen to form a peroxyl radical, which is then reduced to a fatty acid hydroperoxide.

In the context of (9Z,12Z)-hexadecadienoic acid, specific lipoxygenases exhibit distinct regioselectivity, leading to the formation of different hydroperoxide products. Research has demonstrated that the dioxygenation of (9Z,12Z)-hexadecadienoic acid by maize 9-lipoxygenase (9-LOX) and soybean 13-lipoxygenase (13-LOX) occurs with high specificity. pleiades.online

The reaction with 9-LOX specifically yields the (9S)-hydroperoxide of hexadecadienoic acid. Conversely, when (9Z,12Z)-hexadecadienoic acid is treated with 13-LOX, the reaction specifically affords the (13S)-hydroperoxide. pleiades.online These findings are consistent with the "pocket theory of lipoxygenase catalysis," which posits that the orientation of the substrate within the enzyme's active site dictates the position of oxygenation. The positioning of the fatty acid is significantly influenced by the distance between the carboxyl group and the double bonds. pleiades.online

These hydroperoxy fatty acids are typically unstable and are subsequently reduced to the corresponding more stable hydroxy fatty acids by peroxidases or other cellular reducing agents. Thus, the action of 9-LOX and 13-LOX on (9Z,12Z)-hexadecadienoic acid serves as a direct pathway for the production of specific hydroxyhexadecadienoic acids.

| Enzyme | Substrate | Primary Product |

|---|---|---|

| 9-Lipoxygenase (9-LOX) | (9Z,12Z)-Hexadecadienoic acid | (9S)-Hydroperoxy-(10E,12Z)-hexadecadienoic acid |

| 13-Lipoxygenase (13-LOX) | (9Z,12Z)-Hexadecadienoic acid | (13S)-Hydroperoxy-(9Z,11E)-hexadecadienoic acid |

Hydratase Activity on Hexadecadienoic Acid Substrates

Fatty acid hydratases are enzymes that catalyze the addition of a water molecule across a carbon-carbon double bond in unsaturated fatty acids, resulting in the formation of a hydroxy fatty acid. This process represents an alternative pathway for the synthesis of hydroxylated fatty acids, distinct from the lipoxygenase pathway. These enzymes are of significant interest for their ability to perform highly regio- and stereoselective hydrations with 100% atom economy.

The most studied fatty acid hydratases are often referred to as oleate hydratases, reflecting their high activity towards oleic acid (a C18 fatty acid). The catalytic mechanism typically involves the activation of a water molecule by an amino acid residue (such as glutamate) in the active site, which then performs a nucleophilic attack on the double bond, a process often facilitated by another acidic residue (like tyrosine) protonating the double bond.

While there is extensive research on the activity of fatty acid hydratases on C18 unsaturated fatty acids like oleic acid and linoleic acid, specific studies on (9Z,12Z)-hexadecadienoic acid as a substrate are not widely reported in the scientific literature. The substrate specificity of these enzymes can be quite stringent, and it has been noted that fatty acids with chain lengths shorter than C18 are less frequently employed in such studies. Therefore, while it is mechanistically plausible that a hydratase could act on the double bonds of (9Z,12Z)-hexadecadienoic acid, there is currently a lack of direct experimental evidence to confirm this activity and to determine the specific hydroxy products that would be formed.

| Compound Name |

|---|

| (9Z,12Z)-Hexadecadienoic acid |

| (9S)-Hydroperoxy-(10E,12Z)-hexadecadienoic acid |

| (13S)-Hydroperoxy-(9Z,11E)-hexadecadienoic acid |

| Hydroxyhexadecadienoic acid |

| Oleic acid |

| Linoleic acid |

Metabolic Fates and Intermediary Metabolism Involving 9z,12z Hexadecadienoic Acid

Integration into Complex Lipids

(9Z,12Z)-Hexadecadienoic acid, as a free fatty acid, is activated to its acyl-CoA derivative, (9Z,12Z)-hexadecadienoyl-CoA, making it available for esterification into various classes of complex lipids. This process is fundamental for its structural and functional roles within cellular membranes.

Esterification into Phosphatidylinositols (PI)

Phosphatidylinositols (PI) are a class of glycerophospholipids that are crucial for cellular signaling and membrane trafficking. The synthesis of PI occurs at the endoplasmic reticulum, beginning with phosphatidic acid (PA). The fatty acid composition of PA is a key determinant in its preferential routing toward PI synthesis embopress.org. While PI lipids in mammalian cells are characteristically enriched with stearic acid (18:0) at the sn-1 position and arachidonic acid (20:4) at the sn-2 position, the initial de novo synthesis can incorporate a wider variety of fatty acids, which are subsequently modified in a remodeling process known as the Lands' cycle embopress.org.

Although direct studies detailing the specific esterification of (9Z,12Z)-hexadecadienoic acid into PI are not extensively documented, the established biochemical pathways suggest its potential for incorporation. As a polyunsaturated fatty acid, it could be esterified into the sn-2 position of the glycerol (B35011) backbone of phosphatidic acid, the direct precursor for PI. This PA species containing (9Z,12Z)-hexadecadienoic acid could then be converted to a PI molecule. Subsequent remodeling by phospholipases and acyltransferases would likely replace it with arachidonic acid to achieve the typical final composition of PI in many cell types.

Incorporation into Phosphatidylcholines (PC) and Phosphatidylethanolamines (PE)

Phosphatidylcholines (PC) and phosphatidylethanolamines (PE) are the most abundant phospholipids (B1166683) in most eukaryotic cell membranes, playing essential structural and metabolic roles. The incorporation of various fatty acids into these phospholipids is a dynamic process that dictates membrane fluidity and function.

Research has demonstrated that (9Z,12Z)-hexadecadienoic acid is effectively incorporated into the phospholipids of cultured rat liver cells, reaching levels comparable to that of linoleic acid (18:2 n-6) nih.gov. This incorporation occurs primarily into PC and PE fractions nih.gov. The synthesis of PC and PE can occur via the Kennedy pathway, where activated fatty acids (as acyl-CoAs) are esterified to a glycerol-3-phosphate backbone to form phosphatidic acid, which is then converted to diacylglycerol (DAG). The headgroups, phosphocholine (B91661) or phosphoethanolamine, are then transferred to the DAG backbone.

Typically, polyunsaturated fatty acids are preferentially esterified at the sn-2 position of the glycerol backbone in these phospholipids uu.nlresearchgate.net. Therefore, it is highly probable that (9Z,12Z)-hexadecadienoic acid is predominantly found at the sn-2 position of PC and PE molecules.

| Lipid Class | Incorporation Evidence | Positional Specificity (Probable) |

| Phosphatidylinositols (PI) | Potential incorporation via phosphatidic acid precursor. | sn-2 position |

| Phosphatidylcholines (PC) | Demonstrated in rat liver cells to a similar extent as linoleic acid. nih.gov | sn-2 position |

| Phosphatidylethanolamines (PE) | Demonstrated in rat liver cells. nih.gov | sn-2 position |

Role in Lipid Metabolism and Energy Homeostasis

Beyond its structural role, (9Z,12Z)-hexadecadienoic acid actively participates in the regulation of lipid metabolism. One of its significant metabolic roles is its ability to modulate the synthesis of other long-chain polyunsaturated fatty acids.

In studies using rat liver BRL-3A cells, (9Z,12Z)-hexadecadienoic acid was shown to inhibit the synthesis of arachidonic acid from linoleic acid. This inhibitory effect was found to be as potent as that of alpha-linolenic acid (18:3 n-3), a well-known modulator of fatty acid metabolism nih.gov. By competing with linoleic acid for the same desaturase and elongase enzymes, (9Z,12Z)-hexadecadienoic acid can reduce the cellular pool of arachidonic acid. This has significant implications for energy homeostasis and inflammatory signaling, as arachidonic acid is the primary precursor for the synthesis of eicosanoids such as prostaglandins (B1171923) and leukotrienes.

Precursor Function in Biosynthetic Networks

(9Z,12Z)-Hexadecadienoic acid serves as a substrate for enzymatic pathways that produce longer and more unsaturated fatty acids, as well as potential signaling molecules.

Conversion to Long-Chain Unsaturated Fatty Acids

The C16 backbone of (9Z,12Z)-hexadecadienoic acid can be extended and further desaturated by the fatty acid elongation and desaturation enzyme systems located primarily in the endoplasmic reticulum. Cell culture studies have elucidated the specific metabolic conversion of this fatty acid.

When rat liver cells are supplemented with (9Z,12Z)-hexadecadienoic acid (16:2 n-4), two new fatty acids are detected in cellular lipids: 11,14-octadecadienoic acid (18:2 n-4) and 8,11,14-octadecatrienoic acid (18:3 n-4) nih.gov. The proposed metabolic pathway involves two main steps:

Desaturation: (9Z,12Z)-hexadecadienoic acid is first desaturated by the delta-6 desaturase enzyme to form hexadecatrienoic acid (16:3 n-4).

Elongation: This C16 trienoic acid is then elongated by two carbons to produce 8,11,14-octadecatrienoic acid (18:3 n-4).

Additionally, a portion of the unmetabolized (9Z,12Z)-hexadecadienoic acid can be directly elongated to 11,14-octadecadienoic acid (18:2 n-4) nih.gov. This demonstrates that (9Z,12Z)-hexadecadienoic acid is a substrate for both delta-6 desaturase and fatty acid elongase enzymes nih.govijs.sioregonstate.edu.

| Precursor Fatty Acid | Enzyme | Product(s) |

| (9Z,12Z)-Hexadecadienoic acid (16:2 n-4) | Delta-6 Desaturase | Hexadecatrienoic acid (16:3 n-4) |

| (9Z,12Z)-Hexadecadienoic acid (16:2 n-4) | Elongase | 11,14-Octadecadienoic acid (18:2 n-4) |

| Hexadecatrienoic acid (16:3 n-4) | Elongase | 8,11,14-Octadecatrienoic acid (18:3 n-4) |

Generation of Signaling Molecules and Eicosanoid Precursors

Polyunsaturated fatty acids are key substrates for several oxygenase enzymes—cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases—that generate a vast array of bioactive lipid mediators known as oxylipins nih.govfrontiersin.orgnih.gov. These molecules are critical in regulating inflammation, immune responses, and cellular homeostasis.

While eicosanoids are, by definition, derived from 20-carbon fatty acids, the enzymatic machinery that produces them can act on other PUFAs. For example, the 18-carbon linoleic acid is converted to hydroxyoctadecadienoic acids (HODEs). By analogy, (9Z,12Z)-hexadecadienoic acid is a potential substrate for these same enzymes, which would lead to the generation of a series of C16 oxylipins, such as hydroxyhexadecadienoic acids (HHDDs). These novel signaling molecules could have unique biological activities, potentially acting through G-protein coupled receptors or nuclear receptors to modulate cellular functions sfrbm.orgmdpi.comnih.gov.

Furthermore, by inhibiting the synthesis of arachidonic acid, (9Z,12Z)-hexadecadienoic acid indirectly regulates the production of the entire cascade of arachidonic acid-derived eicosanoids, thereby influencing inflammatory pathways and other physiological processes nih.gov.

Pathways Leading to Pheromone Components from Linoleic Acid-derived Intermediates

Linoleic acid ((9Z,12Z)-9,12-octadecadienoic acid), a common C18 polyunsaturated fatty acid, serves as a primary precursor in the biosynthesis of certain moth sex pheromones. plos.orgnih.gov Unlike pathways that build pheromones de novo from acetyl-CoA, these routes modify existing fatty acids, often obtained from the diet. plos.orgnih.gov A key metabolic process in transforming linoleic acid into shorter-chain pheromone components is β-oxidation, which systematically shortens the fatty acid backbone. plos.orgnih.gov

Research on the moth Chilecomadia valdiviana has provided a clear example of this pathway. plos.org The major component of its sex pheromone is (7Z,10Z)-7,10-hexadecadienal. nih.govnih.gov Isotope labeling studies have demonstrated that this C16 aldehyde is directly biosynthesized from C18 linoleic acid. plos.orgresearchgate.net The transformation occurs within the pheromone gland and involves an initial chain-shortening step. plos.orgnih.gov

The conversion begins with a single cycle of β-oxidation acting on linoleic acid. plos.org This enzymatic process removes a two-carbon unit from the carboxyl end of the fatty acid, resulting in the formation of (7Z,10Z)-7,10-hexadecadienoic acid (as an acyl-CoA ester). plos.orgnih.gov This C16 dienoic acid is a crucial intermediate derived directly from the linoleic acid precursor. plos.org

Following its formation, this intermediate undergoes functional group modifications to become the active pheromone. The biosynthetic route is presumed to involve the reduction of the fatty acyl precursor to the corresponding alcohol, (7Z,10Z)-7,10-hexadecadienol. nih.gov This alcohol is then subjected to partial oxidation to yield the final aldehyde pheromone, (7Z,10Z)-7,10-hexadecadienal. nih.gov The presence of methyl (7Z,10Z)-7,10-hexadecadienoate, the ester form of the intermediate acid, has been identified in gland extracts, supporting its role as a direct precursor to the pheromone. nih.gov

This pathway demonstrates a significant metabolic fate for linoleic acid, where it is not used for energy or structural purposes but is instead tailored through controlled chain-shortening and functional group conversion to produce a specific signaling molecule. plos.orgnih.gov

Table 1: Biosynthetic Pathway of (7Z,10Z)-7,10-Hexadecadienal from Linoleic Acid

| Step | Precursor | Key Transformation | Intermediate/Product | Enzymatic Process |

|---|---|---|---|---|

| 1 | (9Z,12Z)-9,12-Octadecadienoic acid (Linoleic acid) | Chain Shortening | (7Z,10Z)-7,10-Hexadecadienoic acid | β-Oxidation (one cycle) |

| 2 | (7Z,10Z)-7,10-Hexadecadienoic acid | Functional Group Modification | (7Z,10Z)-7,10-Hexadecadienol | Reduction |

| 3 | (7Z,10Z)-7,10-Hexadecadienol | Functional Group Modification | (7Z,10Z)-7,10-Hexadecadienal | Oxidation |

Derivatives and Conjugates of 9z,12z Hexadecadienoic Acid in Biological Systems

Methyl Esters as Research Intermediates

Fatty acid methyl esters (FAMEs) are crucial intermediates in the field of lipid research. The methyl ester of (9Z,12Z)-hexadecadienoic acid, methyl 9(Z),12(Z)-hexadecadienoate, serves as a valuable tool for researchers. The conversion of fatty acids to their methyl esters is a standard procedure for several analytical techniques, most notably gas chromatography (GC). This derivatization increases the volatility of the fatty acids, allowing for their separation and quantification.

The use of FAMEs extends beyond simple analysis. They are often employed as starting materials for the synthesis of more complex lipid molecules and for studying the activity of various enzymes involved in lipid metabolism. The availability of specific FAMEs like methyl 9(Z),12(Z)-hexadecadienoate allows for precise investigations into the biological roles and metabolic fate of (9Z,12Z)-hexadecadienoic acid.

Table 1: Properties of Methyl 9(Z),12(Z)-Hexadecadienoate

| Property | Value |

| Molecular Formula | C₁₇H₃₀O₂ |

| Molecular Weight | 266.42 g/mol |

| Appearance | Liquid |

| Purity | >98% |

This data is based on commercially available research-grade compounds.

Oligomeric Forms: Dimeric and Trimeric Fatty Acids

The formation of oligomers, such as dimers and trimers, from polyunsaturated fatty acids is a known phenomenon, particularly under conditions of thermal stress and oxidation. While the dimerization of linoleic acid is well-characterized, the formation of oligomers from (9Z,12Z)-hexadecadienoic acid is less understood but theoretically possible due to its similar polyunsaturated nature.

Formation of (9Z,12Z)-Octadecadienoic Acid Dimers (Dilinoleic Acid)

Dilinoleic acid is formed through the dimerization of two molecules of linoleic acid. This process can occur through various mechanisms, including Diels-Alder reactions, which result in the formation of a partially unsaturated cyclic structure. wikipedia.org The reaction typically requires heating and can be facilitated by catalysts such as clay. wikipedia.org The resulting product, often referred to as C36 dimer acid, is a mixture of isomers with different cyclic and acyclic structures. wikipedia.org

Structural Characterization of Oligomers and Their Linkages

The structures of fatty acid dimers are complex and varied. In the case of dilinoleic acid, the linkages between the two fatty acid monomers can be carbon-carbon bonds, forming cyclic or bicyclic structures, or ether linkages (C-O-C). aocs.org The specific structure depends on the reaction conditions and the initial fatty acid. These dimers can further react to form trimers and higher oligomers, leading to a complex mixture of polymerized fatty acids. aocs.orgnih.gov

Biological Relevance of Oligomeric Derivatives

Industrially, dimer and trimer fatty acids are used in the production of polyamides, lubricants, and adhesives. ijacskros.com In biological systems, the presence of dimeric and oligomeric fatty acids is often associated with oxidative stress and lipid peroxidation. nih.gov These oxidized and cross-linked fatty acids can accumulate in tissues and are being investigated for their potential roles in various physiological and pathological processes. However, specific biological functions of naturally occurring oligomeric derivatives of (9Z,12Z)-hexadecadienoic acid have not been identified.

Conjugated Linoleic Acid (CLA) Isomers: Relationship and Biosynthetic Links

Conjugated linoleic acids (CLAs) are a group of positional and geometric isomers of linoleic acid with conjugated double bonds. jst.go.jp The most common and biologically active isomers are 9Z,11E- and 10E,12Z-octadecadienoic acids. nih.gov The biosynthesis of CLA from linoleic acid is well-established, particularly in ruminant animals and certain bacteria.

Conversion of Linoleic Acid to CLA Isomers (e.g., 9Z,11E- and 10E,12Z-Octadecadienoic Acids)

The primary pathway for the formation of 9Z,11E-CLA (rumenic acid) in ruminants involves the enzymatic isomerization of linoleic acid by microorganisms in the rumen. pnas.org Specifically, the enzyme linoleate (B1235992) isomerase converts the cis-9, cis-12 double bond system of linoleic acid to a conjugated cis-9, trans-11 system. pnas.org

An alternative pathway for CLA synthesis occurs in the tissues of ruminants and other animals, including humans, through the action of the enzyme Δ9-desaturase on trans-vaccenic acid (11E-octadecenoic acid), which is also a product of ruminal biohydrogenation of unsaturated fatty acids.

There is currently no direct scientific evidence to suggest that (9Z,12Z)-hexadecadienoic acid undergoes a similar conversion to form conjugated hexadecadienoic acid isomers in biological systems. The enzymes responsible for CLA formation from linoleic acid are specific for the C18 fatty acid substrate. While the potential for analogous reactions exists, it has not been demonstrated.

Table 2: Key Enzymes and Precursors in CLA Biosynthesis

| Product | Precursor | Key Enzyme(s) | Biological System |

| 9Z,11E-Octadecadienoic Acid (Rumenic Acid) | (9Z,12Z)-Octadecadienoic Acid (Linoleic Acid) | Linoleate isomerase | Rumen microorganisms |

| 9Z,11E-Octadecadienoic Acid (Rumenic Acid) | 11E-Octadecenoic Acid (trans-Vaccenic Acid) | Δ9-Desaturase | Animal tissues |

Enzymatic Mechanisms for CLA Formation

Conjugated Linoleic Acid (CLA) typically refers to a group of positional and geometric isomers of linoleic acid (C18:2), characterized by conjugated double bonds. The formation of analogous conjugated dienes from (9Z,12Z)-hexadecadienoic acid, which could be termed conjugated hexadecadienoic acid (C16:2), is primarily understood through microbial biohydrogenation pathways found in the rumen of ruminant animals. megalac.com

In this environment, microorganisms convert polyunsaturated fatty acids (PUFAs) into saturated fatty acids. megalac.com The initial and critical step in the biohydrogenation of linoleic acid is its isomerization to CLA, most commonly cis-9, trans-11 CLA (rumenic acid). nih.gov This reaction is catalyzed by the enzyme linoleate isomerase. This enzymatic process is believed to be a detoxification mechanism for the rumen microbes, as high concentrations of unsaturated fatty acids can be disruptive to their growth and metabolism. youtube.comyoutube.com

The biohydrogenation pathway involves two main groups of bacteria. megalac.com The first group isomerizes the cis-12 double bond of linoleic acid to a trans-11 configuration, creating the conjugated double bond system. megalac.com Subsequent steps by other bacteria lead to the reduction of these double bonds, ultimately yielding stearic acid (C18:0). megalac.com Given that linoleic acid is a primary substrate for this pathway, it is plausible that (9Z,12Z)-hexadecadienoic acid could undergo a similar enzymatic isomerization, leading to the formation of conjugated C16:2 isomers, which would then be further hydrogenated.

Hydroxylated and Oxidized Metabolites of Polyunsaturated Fatty Acids as Bioactive Compounds

Polyunsaturated fatty acids like (9Z,12Z)-hexadecadienoic acid are precursors to a diverse array of hydroxylated and oxidized metabolites, collectively known as oxylipins. wikipedia.orgwikipedia.org These molecules are not merely byproducts of fatty acid metabolism but are potent bioactive compounds that act as signaling molecules in a multitude of physiological and pathological processes. nih.gov The enzymatic oxidation of PUFAs is a key process that generates these metabolites, which have been linked to conditions ranging from inflammation and chronic pain to cardiovascular disease. nih.govportlandpress.com Oxidized metabolites of linoleic acid (OXLAMs), for example, are found in human plasma and tissues and are considered important mediators in cellular signaling. nih.gov These compounds can be incorporated into phospholipids (B1166683), triglycerides, and cholesteryl esters, from which they can be released to exert their biological effects. nih.gov

Stereoselective Enzymatic Production of Hydroxy Fatty Acids

The conversion of PUFAs into hydroxy fatty acids is catalyzed by several families of enzymes that often exhibit high degrees of regio- and stereoselectivity, producing specific isomers with distinct biological activities. The primary enzymes involved are lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) monooxygenases. acs.org

Lipoxygenases (LOX): These non-heme iron-containing enzymes catalyze the dioxygenation of PUFAs to produce hydroperoxy fatty acids, which are subsequently reduced by peroxidases to stable hydroxy fatty acids. wikipedia.org For instance, 15-lipoxygenase-1 (ALOX15) acts on linoleic acid in a highly stereospecific manner to form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then reduced to 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE). wikipedia.org Other lipoxygenases can produce different isomers, such as 9(S)-HODE. wikipedia.orgnih.gov Plant lipoxygenases have also been shown to act on C16 PUFAs; for example, recombinant maize 9-lipoxygenase specifically converts (7Z,10Z,13Z)-hexadecatrienoic acid into its (7S)-hydroperoxide. nih.gov

Cyclooxygenases (COX): COX-1 and COX-2 can metabolize linoleic acid to produce predominantly 9(R)-HODE and smaller amounts of 9(S)-HODE. wikipedia.org

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing enzymes hydroxylates fatty acids. nih.gov CYP enzymes from the CYP4A and CYP4F subfamilies preferentially catalyze the omega-hydroxylation (at the terminal carbon) of fatty acids. nih.gov Notably, enzymes in the CYP4A subfamily show a preference for medium-chain fatty acids (C10-C16). nih.gov Unlike the stereospecific reactions of lipoxygenases, CYP-mediated hydroxylation often produces racemic or near-racemic mixtures of R and S stereoisomers, though often with a predominance of one form. wikipedia.org For example, human liver microsomes metabolize linoleic acid to a mixture of 9-HODE and 13-HODE with an R/S ratio of approximately 80%/20%. wikipedia.org The CYP152 family of bacterial peroxygenases can also perform regio- and stereoselective α- and β-hydroxylation of fatty acids. acs.orgrsc.org

| Enzyme Family | Specific Enzyme (Example) | Substrate (Analogue) | Primary Product(s) | Stereoselectivity |

|---|---|---|---|---|

| Lipoxygenase (LOX) | 15-Lipoxygenase-1 (ALOX15) | Linoleic Acid (C18:2) | 13-Hydroxyoctadecadienoic acid (13-HODE) | Highly specific for the S-enantiomer (13(S)-HODE) wikipedia.org |

| Cyclooxygenase (COX) | COX-1 / COX-2 | Linoleic Acid (C18:2) | 9-Hydroxyoctadecadienoic acid (9-HODE) | Predominantly the R-enantiomer (9(R)-HODE) wikipedia.org |

| Cytochrome P450 (CYP) | CYP4A Subfamily | Medium-chain fatty acids (C10-C16) | Omega-hydroxy fatty acids | Subfamily preference for C10-C16 chain length nih.gov |

| Cytochrome P450 (CYP) | Microsomal CYPs (general) | Linoleic Acid (C18:2) | 9-HODE and 13-HODE | Produces mixtures, often enriched in R-enantiomers (e.g., 80% R / 20% S) wikipedia.org |

Activation of Cellular Response Pathways by Metabolites

The hydroxylated and oxidized metabolites derived from PUFAs function as potent signaling molecules that activate specific cellular pathways, often by binding to nuclear and cell-surface receptors. Free fatty acids and their derivatives can regulate gene transcription, modify proteins post-translationally, and directly modulate enzyme activities. nih.gov

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are a family of nuclear hormone receptors that are activated by fatty acids and their derivatives. nih.gov Long-chain PUFAs are known ligands for PPARs. nih.gov For instance, oxidized metabolites of linoleic acid can directly activate PPARγ, leading to the induction of target genes and stimulating the maturation of monocytes into macrophages. wikipedia.org

Transient Receptor Potential (TRP) Channels: A key finding is the role of OXLAMs as activators of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. wikipedia.org Metabolites including 9-HODE, 13-HODE, and their corresponding keto-derivatives (9-oxoODE and 13-oxoODE) can individually and collectively stimulate TRPV1. wikipedia.orgwikipedia.org This activation is linked to the signaling of pain and inflammation. nih.gov

Other G-protein coupled receptors (GPCRs): Specific receptors for fatty acid metabolites continue to be identified. For example, the G-protein coupled receptor GPR132 has been shown to be stimulated by 13-HODE.

The activation of these pathways by specific fatty acid metabolites can trigger a broad range of cellular responses, including changes in gene expression, modulation of inflammation, and regulation of metabolic processes. mdpi.comnih.govresearchgate.net

| Metabolite (or Analogue) | Cellular Receptor/Pathway | Biological Response/Outcome |

|---|---|---|

| 9-HODE, 13-HODE | Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Induction of target genes, monocyte differentiation wikipedia.org |

| 9-HODE, 13-HODE, 9-oxoODE, 13-oxoODE | Transient Receptor Potential Vanilloid 1 (TRPV1) | Activation of sensory neurons, pain and inflammation signaling wikipedia.orgwikipedia.org |

| Palmitic Acid (C16:0) | Toll-like receptor 4 (TLR4), NF-κB, MAPK pathways | Pro-inflammatory responses, cytokine production nih.gov |

| Oleic Acid (C18:1) | cAMP/PKA pathway, SIRT1-PGC1α complex | Increased fatty acid oxidation researchgate.net |

Methodological Advances in the Academic Research of 9z,12z Hexadecadienoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (9Z,12Z)-hexadecadienoic acid. It allows for the isolation of the molecule from other lipids and biomolecules, which is a critical prerequisite for accurate measurement and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive analysis of fatty acids. jfda-online.comgsconlinepress.com To make fatty acids like (9Z,12Z)-hexadecadienoic acid suitable for GC analysis, their carboxyl groups must be derivatized to increase volatility. nih.gov A common approach is the conversion to fatty acid methyl esters (FAMEs). nih.gov

The analytical workflow typically involves lipid extraction from a biological sample, followed by a derivatization step. jfda-online.com For instance, using pentafluorobenzyl (PFB) bromide for derivatization, followed by analysis using negative chemical ionization (NCI) in the mass spectrometer, can achieve high levels of sensitivity. nih.govlipidmaps.org Once derivatized, the sample is injected into the gas chromatograph, where individual fatty acid esters are separated based on their boiling points and interactions with the capillary column. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for positive identification by comparing the resulting mass spectra to libraries of known compounds. researchgate.netresearchgate.net

| Parameter | Description | Reference |

| Derivatization Agent | Fatty Acid Methyl Esters (FAMEs) using reagents like methanolic HCl or BF3-methanol. | jfda-online.comnih.gov |

| Alternative Derivatization | Pentafluorobenzyl (PFB) bromide for high-sensitivity analysis. | nih.govlipidmaps.org |

| GC Column | Typically a capillary column with a polar stationary phase (e.g., Zebron ZB-1) for good separation of fatty acid esters. | nih.gov |

| Ionization Mode | Electron Ionization (EI) for standard profiling or Negative Chemical Ionization (NCI) for high-sensitivity detection of PFB esters. | nih.gov |

| Detection | Mass spectrometer operated in selected ion monitoring (SIM) or full scan mode. | nih.gov |

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS) for Lipidomic Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is indispensable for modern lipidomics, offering a comprehensive platform to analyze a wide array of lipid species, including (9Z,12Z)-hexadecadienoic acid, often in their native form. researchgate.netnih.gov This technique is particularly advantageous as it can handle a broader range of polarities and molecular weights than GC-MS and often does not require derivatization.

In a typical lipidomic workflow, lipids are extracted from a sample and separated using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. nih.govacs.org Reversed-phase columns, such as a C18 column, are commonly employed to separate lipids based on their hydrophobicity. mdpi.com The mobile phase usually consists of a gradient mixture of aqueous and organic solvents, like water and acetonitrile/methanol, often with additives such as formic acid or acetic acid to improve ionization. acs.orgjsbms.jp The eluting compounds are then ionized, commonly by electrospray ionization (ESI), and analyzed by a mass spectrometer. High-resolution mass spectrometers, like Quadrupole Time-of-Flight (Q-TOF) instruments, provide accurate mass measurements that facilitate the precise identification of (9Z,12Z)-hexadecadienoic acid among other lipids. nih.govacs.org Furthermore, tandem mass spectrometry (LC-MS/MS) can be used for targeted quantification and structural confirmation. jsbms.jplipidmaps.org

| Parameter | Description | Reference |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). | acs.orgmdpi.com |

| Column | Reversed-phase column (e.g., C18) is commonly used for separating lipids based on acyl chain length and unsaturation. | acs.orgmdpi.com |

| Mobile Phase | A gradient of aqueous (e.g., water with 0.1% acetic acid) and organic (e.g., acetonitrile/methanol) solvents. | acs.orgjsbms.jp |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for free fatty acids. | researchgate.net |

| Mass Analyzer | Triple Quadrupole (QqQ) for targeted quantification or high-resolution instruments like Time-of-Flight (TOF) and Orbitrap for profiling. | nih.govmdpi.comlipidmaps.org |

High-Performance Liquid Chromatography (HPLC) with Derivatization Strategies

While LC-MS is a dominant technique, HPLC coupled with other detectors like ultraviolet (UV) or fluorescence is also a valuable method for quantifying fatty acids. A significant challenge is that fatty acids like (9Z,12Z)-hexadecadienoic acid lack strong native chromophores or fluorophores, making them difficult to detect with high sensitivity using these methods. unco.edu

To overcome this limitation, derivatization strategies are employed to attach a UV-absorbing or fluorescent tag to the carboxylic acid group. unco.edu This chemical modification significantly enhances detection sensitivity. unco.edu For example, fluorescent labeling reagents such as 9-chloromethyl-anthracene react with the fatty acid to produce a highly fluorescent ester derivative, which can then be easily separated by HPLC and quantified. unco.edu Another advanced approach is "charge-switch" derivatization, where a reagent like N-(4-aminomethylphenyl)-pyridinium (AMPP) is used. This adds a permanently charged group to the fatty acid, improving its chromatographic behavior and dramatically increasing its ionization efficiency for subsequent analysis by LC-MS. nih.gov These methods provide robust and sensitive alternatives for the targeted quantification of specific fatty acids. science.gov

| Derivatization Reagent | Tag Type | Detection Method | Reference |

| 9-chloromethyl-anthracene | Fluorescent | HPLC with Fluorescence Detector (FLD) | unco.edu |

| 2-bromomethyl-anthraquinone | Chromophoric | HPLC with Ultraviolet Detector (UVD) | unco.edu |

| N-(4-aminomethylphenyl)-pyridinium (AMPP) | Charged | LC-ESI-MS/MS | nih.gov |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatography is essential for separation and quantification, spectroscopic techniques are required to elucidate the detailed chemical structure of (9Z,12Z)-hexadecadienoic acid, confirming atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Double Bond Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural determination of organic molecules, including the precise configuration of double bonds in unsaturated fatty acids. nih.gov For (9Z,12Z)-hexadecadienoic acid, ¹H-NMR is used to confirm the presence and geometry of the two cis double bonds.

The key diagnostic signals in the ¹H-NMR spectrum include the olefinic protons (=C-H), which resonate in a characteristic region (typically 5.30-5.40 ppm for isolated cis double bonds). nih.gov The protons situated between the two double bonds (bis-allylic protons) are also highly diagnostic, appearing further downfield (around 2.78 ppm) than typical allylic protons due to the influence of two adjacent double bonds. nih.gov The geometric configuration (cis or trans) can be determined by the spin-spin coupling constant (³J) between adjacent olefinic protons. A coupling constant of approximately 10 Hz is characteristic of a cis relationship, while a larger coupling constant of around 15 Hz indicates a trans configuration. nih.gov Although resolving these couplings can sometimes be challenging, advanced 2D-NMR experiments can provide further structural confirmation.

| Proton Type | Typical ¹H-NMR Chemical Shift (ppm) | Key Information | Reference |

| Terminal Methyl (CH₃) | 0.86–0.98 | Alkyl chain terminus | nih.gov |

| Methylene (B1212753) ((CH₂)n) | 1.20–1.60 | Saturated part of the alkyl chain | nih.gov |

| Allylic (CH₂-C=C) | ~2.00 | Protons adjacent to a double bond | nih.gov |

| α-Methylene (CH₂-COOH) | 2.30–2.50 | Protons adjacent to the carboxyl group | nih.gov |

| Bis-allylic (C=C-CH₂-C=C) | ~2.78 | Protons between two double bonds | nih.gov |

| Olefinic (=CH) | 5.30–5.40 | Protons directly on the double bonds | nih.gov |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. lumenlearning.comlibretexts.org For (9Z,12Z)-hexadecadienoic acid, the FT-IR spectrum provides a characteristic fingerprint based on the vibrations of its constituent bonds.

The spectrum would be dominated by features characteristic of a long-chain carboxylic acid containing C=C double bonds. A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of the carboxylic acid group, which is broadened due to hydrogen bonding. lumenlearning.comlibretexts.org The presence of the carbonyl group (C=O) is confirmed by a strong, sharp absorption peak between 1760-1690 cm⁻¹. lumenlearning.comlibretexts.org Other key absorptions include C-H stretching from the alkane part of the chain (3000-2850 cm⁻¹), =C-H stretching from the alkene groups (just above 3000 cm⁻¹), and a weaker C=C stretching absorption around 1650 cm⁻¹. lumenlearning.comlibretexts.org

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| O-H (Carboxylic Acid) | Stretch, broad | 3300–2500 | lumenlearning.comlibretexts.org |

| =C-H (Alkene) | Stretch | 3100–3000 | lumenlearning.comlibretexts.org |

| C-H (Alkane) | Stretch | 3000–2850 | lumenlearning.comlibretexts.org |

| C=O (Carbonyl) | Stretch, strong | 1760–1690 | lumenlearning.comlibretexts.org |

| C=C (Alkene) | Stretch, variable | 1680–1640 | lumenlearning.comlibretexts.org |

| C-O (Carboxylic Acid) | Stretch | 1320–1210 | lumenlearning.comlibretexts.org |

Advanced Derivatization Methods for Enhanced Detection

In the academic study of (9Z,12Z)-hexadecadienoic acid, derivatization is a critical step to improve its detection and quantification by chromatographic methods. Due to its chemical structure, direct analysis can be challenging; however, converting the fatty acid into a less polar and more volatile derivative enhances its chromatographic behavior and detection sensitivity.

For gas chromatography-mass spectrometry (GC-MS) analysis, the most common derivatization technique is the conversion of the carboxylic acid group to a fatty acid methyl ester (FAME). This is a well-established method for fatty acid analysis and can be applied to (9Z,12Z)-hexadecadienoic acid. The use of trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) as a derivatization reagent allows for a high-throughput analysis by converting fatty acids into their corresponding FAMEs, which improves sample volatility and chromatographic separation. mdpi.com An automated online derivatization method using a robotic autosampler can further enhance efficiency and reproducibility. mdpi.com

When analyzing polyunsaturated fatty acids like (9Z,12Z)-hexadecadienoic acid, it is crucial to employ mild reaction conditions to prevent the isomerization or degradation of the double bonds. For instance, in high-performance liquid chromatography (HPLC) with UV detection, derivatization with reagents like 2,4'-dibromoacetophenone (B128361) is utilized. To avoid oxidation or isomerization of unsaturated fatty acids, this process can be carried out at low temperatures, such as -26°C for 6.5 hours. jafs.com.pl A modified procedure using a concentrated solution of 2,4'-dibromoacetophenone in acetone (B3395972) and triethylamine (B128534) at a lower temperature (40°C) for a shorter duration (30 minutes) has been shown to decrease the risk of degradation and isomerization. jafs.com.plresearchgate.net

The choice of derivatization reagent and method is often dictated by the analytical technique being employed and the specific research question. The derivatization not only improves the chromatographic properties of (9Z,12Z)-hexadecadienoic acid but also enhances the sensitivity of detection, allowing for accurate quantification in various biological and chemical samples.

Interactive Data Table: Derivatization Methods for Fatty Acid Analysis

| Derivatization Reagent | Analytical Method | Purpose | Key Considerations |

| Trimethyl sulfonium hydroxide (TMSH) | GC-MS | Forms Fatty Acid Methyl Esters (FAMEs) for improved volatility and separation. | Enables high-throughput and automated analysis. |

| 2,4'-dibromoacetophenone | HPLC-UV | Forms phenacyl esters for UV detection. | Requires careful temperature control to prevent degradation of unsaturated bonds. |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-MS | Forms trimethylsilyl (B98337) (TMS) esters, particularly for analytes with active hydrogens. | Reaction conditions need to be optimized to ensure complete derivatization. sigmaaldrich.com |

Biotechnological and Enzymatic Approaches for Synthesis and Modification in Research

Biotechnological and enzymatic methods offer promising avenues for the synthesis and modification of specific fatty acids like (9Z,12Z)-hexadecadienoic acid, providing alternatives to traditional chemical synthesis. These approaches are often favored for their high specificity and milder reaction conditions.

Enzymatic Synthesis and Modification:

Lipases are a key class of enzymes utilized in lipid modification. nih.gov They can catalyze a variety of reactions, including esterification, transesterification, and hydrolysis, with high regio- and stereo-selectivity. scielo.br In the context of (9Z,12Z)-hexadecadienoic acid, lipases can be employed to:

Synthesize specific esters: By reacting (9Z,12Z)-hexadecadienoic acid with a desired alcohol in the presence of a lipase (B570770), specific esters can be produced. This is particularly useful for creating derivatives with altered physical or biological properties.

Modify existing lipids: Lipases can be used in transesterification reactions to incorporate (9Z,12Z)-hexadecadienoic acid into triglycerides or other complex lipids. openagrar.demdpi.com This allows for the creation of structured lipids with specific fatty acid compositions at defined positions on the glycerol (B35011) backbone. openagrar.denagoya-u.jp For example, sn-1,3-specific lipases can be used to selectively modify the fatty acids at the outer positions of a triglyceride, leaving the fatty acid at the sn-2 position intact. openagrar.de

The choice of lipase is critical, as different lipases exhibit different specificities. Microbial lipases are commonly used due to their diversity and stability. scielo.br The reaction conditions, such as solvent, temperature, and water activity, must be carefully controlled to optimize the enzymatic activity and achieve the desired product. sfel.asso.fr

Biotechnological Production:

Advances in metabolic engineering and synthetic biology have opened up possibilities for producing specific fatty acids in microbial systems. Oleaginous yeasts and microalgae are microorganisms known for their ability to accumulate high levels of lipids. nih.govfoodnavigator-usa.com By engineering the fatty acid biosynthesis pathways of these organisms, it is possible to direct the production towards a specific fatty acid like (9Z,12Z)-hexadecadienoic acid.

This approach involves the introduction or modification of genes encoding for enzymes such as desaturases and elongases, which are responsible for creating double bonds and extending the carbon chain of fatty acids, respectively. While the direct biotechnological production of (9Z,12Z)-hexadecadienoic acid is not yet a widely established industrial process, the principles of fatty acid biosynthesis and the available genetic engineering tools make it a feasible research objective. The yeast Fatty Acid Synthase (FAS) is a multi-enzyme complex that produces saturated C16 fatty acids, which could then be acted upon by specific desaturases to introduce the desired double bonds at the Δ9 and Δ12 positions. frontiersin.org

Interactive Data Table: Enzymes in Fatty Acid Modification

| Enzyme Class | Reaction Type | Application for (9Z,12Z)-Hexadecadienoic Acid |

| Lipase | Esterification, Transesterification, Hydrolysis | Synthesis of specific esters, incorporation into structured lipids. nih.govscielo.br |

| Desaturase | Desaturation | Introduction of double bonds into a saturated C16 fatty acid backbone to produce (9Z,12Z)-hexadecadienoic acid in a microbial host. |

| Elongase | Elongation | Chain extension of shorter fatty acids (not directly applicable for C16 synthesis but part of the overall fatty acid biosynthesis pathway). |

Theoretical Frameworks and Research Directions for 9z,12z Hexadecadienoic Acid

Elucidating Novel Biosynthetic Enzymes and Genetic Determinants

The biosynthesis of (9Z,12Z)-hexadecadienoic acid begins with the ubiquitous saturated fatty acid, palmitic acid (16:0). The pathway involves sequential desaturation steps catalyzed by specific fatty acid desaturase enzymes. The first step is the introduction of a double bond at the Δ9 position of palmitic acid to form palmitoleic acid (16:1Δ⁹). This reaction is typically catalyzed by a Δ9-desaturase.

The subsequent and crucial step is the introduction of a second double bond at the Δ12 position. This requires a Δ12-desaturase capable of acting on a C16 fatty acid substrate. While Δ12-desaturases commonly act on C18 fatty acids, specific enzymes with activity on C16 substrates have been identified. For instance, the FAT-2 enzyme from the nematode Caenorhabditis elegans has been characterized as a Δ12-desaturase that can use C16 and C18 fatty acids as substrates. nih.gov When expressed in yeast, this enzyme catalyzes the conversion of palmitoleic acid (C16:1Δ⁹) into (9Z,12Z)-hexadecadienoic acid (C16:2Δ⁹,¹²). nih.gov

Future research in this area will focus on:

Discovery of Novel Desaturases: Genome mining and functional characterization of enzymes from diverse organisms (bacteria, fungi, algae, and insects) to identify novel Δ12-desaturases with high specificity and efficiency for C16 substrates.

Enzyme Engineering: Modifying the substrate-binding pockets of known desaturases to alter their specificity, potentially enhancing their activity towards C16 fatty acids.

Pathway Elucidation: Identifying and characterizing all accessory proteins and genetic elements involved in the complete biosynthetic pathway, including acyl carriers and transferases that channel substrates to the desaturases. thepharmajournal.comnih.gov

Table 1: Key Enzymes in the Biosynthesis of (9Z,12Z)-Hexadecadienoic Acid

| Enzyme Class | Specific Enzyme Example | Gene | Organism | Substrate | Product |

|---|---|---|---|---|---|

| Δ9-Desaturase | Stearoyl-CoA desaturase (SCD) family | desC | Nostoc sp. | Palmitic acid (16:0) | Palmitoleic acid (16:1Δ⁹) |

Investigating Regulatory Networks Governing Fatty Acid Metabolism

Key regulatory components include a variety of transcription factors that respond to cellular fatty acid concentrations and orchestrate the expression of biosynthetic and catabolic genes. proquest.comnih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master regulator of genes involved in de novo lipogenesis, including fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). nih.govnih.gov Its activity is sensitive to cellular lipid levels and hormonal signals like insulin. creative-proteomics.com

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key regulator of fatty acid catabolism (β-oxidation). nih.gov It is activated by long-chain unsaturated fatty acids, leading to the upregulation of genes involved in their breakdown. nih.gov Conversely, PPARγ is more involved in lipogenesis and fat storage. nih.gov

Carbohydrate Regulatory Element-Binding Protein (ChREBP): This transcription factor is activated in response to high carbohydrate levels and promotes the expression of lipogenic genes. nih.gov

Plant-Specific Regulators: In plants, transcription factors like WRINKLED1 (WRI1) are crucial for controlling oil accumulation by upregulating genes involved in glycolysis and fatty acid synthesis. aocs.org

Research directions in this area include mapping the specific signaling pathways and identifying which transcription factors are most sensitive to levels of (9Z,12Z)-hexadecadienoic acid or its derivatives. Understanding how hormonal signals (e.g., insulin, glucagon) and environmental factors (e.g., temperature, nutrient availability) modulate the expression of the specific desaturases involved in its synthesis is also a critical area for future investigation. creative-proteomics.comresearchgate.net

Table 2: Key Transcriptional Regulators of Fatty Acid Metabolism

| Transcription Factor | General Function | Activating/Inhibiting Signals | Key Target Genes |

|---|---|---|---|

| SREBP-1c | Promotes lipogenesis | Activated by insulin; inhibited by PUFAs | Acetyl-CoA carboxylase (ACC), Fatty acid synthase (FAS) |

| PPARα | Promotes fatty acid oxidation | Activated by long-chain fatty acids | Carnitine palmitoyltransferase I (CPT1) |

| ChREBP | Promotes lipogenesis | Activated by high glucose metabolites | ACC, FAS |

Exploring Ecological Roles and Interspecies Interactions Related to (9Z,12Z)-Hexadecadienoic Acid

Fatty acids and their derivatives serve as critical signaling molecules in ecological interactions. (9Z,12Z)-Hexadecadienoic acid, as a polyunsaturated C16 fatty acid, is a likely precursor for a variety of bioactive compounds.

A significant ecological role is its function as a precursor in the biosynthesis of insect sex pheromones. Many moth species utilize fatty acid derivatives as communication signals. For example, the major sex pheromone component for several economically important pests, including the almond moth (Cadra cautella) and the beet armyworm (Spodoptera exigua), is (Z,E)-9,12-tetradecadienyl acetate. iastate.edunih.gov The biosynthesis of this C14 pheromone starts with palmitic acid (C16:0), which is desaturated, chain-shortened, and further modified. The formation of a di-unsaturated C16 intermediate is a plausible step in related pathways.

In plants, polyunsaturated fatty acids are substrates for the lipoxygenase (LOX) pathway, which produces a class of signaling molecules called oxylipins. researchgate.net These compounds are involved in plant defense against pathogens and herbivores. The oxygenation of (9Z,12Z)-hexadecadienoic acid by 9-LOX and 13-LOX enzymes can produce various hydroperoxides, which are then converted into other bioactive molecules. researchgate.net

Future research should aim to:

Identify and quantify (9Z,12Z)-hexadecadienoic acid and its derivatives in plant tissues, insect pheromone glands, and microbial communities.

Investigate its role in plant-herbivore interactions, potentially as a precursor to defense compounds or feeding deterrents.

Explore its function in microbial communication (quorum sensing) or as a component of biofilms.

Developing Sustainable Bioproduction Strategies for Specific Isomers and Derivatives

Chemical synthesis of specific fatty acid isomers can be complex, expensive, and generate hazardous waste. nih.gov Bioproduction using engineered microorganisms or plants offers a more sustainable and cost-effective alternative. nih.gov The development of strategies to produce (9Z,12Z)-hexadecadienoic acid is an active area of metabolic engineering.

Microbial Cell Factories: Organisms like Escherichia coli and Saccharomyces cerevisiae are common platforms for producing fatty acids. nih.gov A successful strategy involves heterologously expressing the necessary desaturase genes. For instance, co-expression of a Δ9-desaturase and a C16-active Δ12-desaturase (like CeFAT-2) in a yeast strain can establish the biosynthetic pathway. nih.govnih.gov Further engineering to increase the precursor pool (palmitic acid) and to prevent the degradation of the final product can enhance yields.

Engineered Plants: Oilseed crops can be engineered to produce novel fatty acids in their seed oil. nih.gov This involves introducing the required desaturase genes under the control of a seed-specific promoter. This approach has been successful in producing long-chain polyunsaturated fatty acids in plants. nih.gov

Biocatalysis: In vitro enzymatic cascades can be used to convert renewable feedstocks into valuable chemicals. morressier.commdpi.com A process could involve using lipases to release palmitic acid from vegetable oils, followed by sequential reactions with purified desaturase enzymes to produce (9Z,12Z)-hexadecadienoic acid. mdpi.comnih.gov

Future work will focus on optimizing metabolic fluxes towards the desired product, improving enzyme stability and efficiency, and scaling up fermentation or cultivation processes for industrial application. mdpi.comnih.gov

Table 3: Bioproduction Systems for Novel Fatty Acids

| Production Platform | Strategy | Key Genes/Enzymes Introduced | Advantages |

|---|---|---|---|

| Saccharomyces cerevisiae | Metabolic Engineering | Δ9-desaturase, Δ12-desaturase, Fatty Acyl Reductase, Acetyltransferase | Well-characterized genetics, robust for fermentation |

| Escherichia coli | Metabolic Engineering | Thioesterases, Reversed β-oxidation pathway | Rapid growth, simple genetics |

| Oilseed Crops (e.g., Soybean, Canola) | Genetic Modification | Seed-specific expression of desaturases | Large-scale agricultural production, direct oil extraction |

Advanced Computational Modeling of Fatty Acid Dynamics and Interactions

Computational approaches provide powerful tools to understand the behavior of fatty acids at a molecular level and to guide metabolic engineering efforts.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of (9Z,12Z)-hexadecadienoic acid within a lipid bilayer. nih.govbohrium.com These simulations provide insights into how the presence of this specific fatty acid affects membrane properties such as fluidity, thickness, and lipid packing. researchgate.net They can also be used to study the interaction of the fatty acid with membrane proteins or specific binding proteins, revealing the structural determinants of these interactions. nih.govyoutube.com

Systems Biology and Metabolic Modeling: Genome-scale metabolic models (GEMs) can be used to simulate the entire metabolic network of an organism. researchgate.net By applying constraints and optimization algorithms, these models can predict metabolic fluxes and identify key bottlenecks or targets for genetic engineering to maximize the production of (9Z,12Z)-hexadecadienoic acid. nih.gov